molecular formula C14H18N4O B7078038 N-[1-(1-cyclopropylethyl)pyrazol-4-yl]-1-methylpyrrole-2-carboxamide

N-[1-(1-cyclopropylethyl)pyrazol-4-yl]-1-methylpyrrole-2-carboxamide

Cat. No.: B7078038
M. Wt: 258.32 g/mol
InChI Key: GHCGXTOALHUGPC-UHFFFAOYSA-N
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Description

N-[1-(1-cyclopropylethyl)pyrazol-4-yl]-1-methylpyrrole-2-carboxamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities . This compound, in particular, features a pyrazole ring substituted with a cyclopropylethyl group and a pyrrole-2-carboxamide moiety, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-cyclopropylethyl)pyrazol-4-yl]-1-methylpyrrole-2-carboxamide typically involves the formation of the pyrazole ring followed by the introduction of the cyclopropylethyl and pyrrole-2-carboxamide groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3(5)-aminopyrazoles with suitable electrophiles can lead to the formation of the desired pyrazole derivatives .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for high yield and purity. Techniques such as microwave-assisted synthesis and the use of heterogeneous catalytic systems can be employed to enhance the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-cyclopropylethyl)pyrazol-4-yl]-1-methylpyrrole-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by different groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the pyrazole ring .

Scientific Research Applications

N-[1-(1-cyclopropylethyl)pyrazol-4-yl]-1-methylpyrrole-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(1-cyclopropylethyl)pyrazol-4-yl]-1-methylpyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the functional groups present in the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

  • N-[1-(1-cyclopropylethyl)-1H-pyrazol-5-yl]acetamide
  • 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazoles
  • 1,3-diphenyl-1H-pyrazol-4-yl derivatives

Uniqueness

N-[1-(1-cyclopropylethyl)pyrazol-4-yl]-1-methylpyrrole-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropylethyl group and the pyrrole-2-carboxamide moiety differentiates it from other pyrazole derivatives, potentially leading to unique reactivity and biological activity .

Properties

IUPAC Name

N-[1-(1-cyclopropylethyl)pyrazol-4-yl]-1-methylpyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c1-10(11-5-6-11)18-9-12(8-15-18)16-14(19)13-4-3-7-17(13)2/h3-4,7-11H,5-6H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHCGXTOALHUGPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)N2C=C(C=N2)NC(=O)C3=CC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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